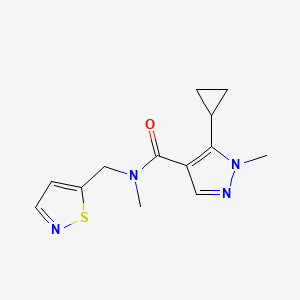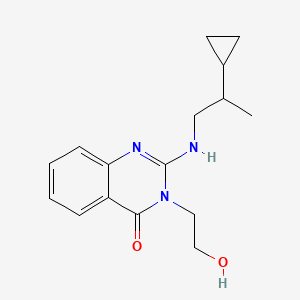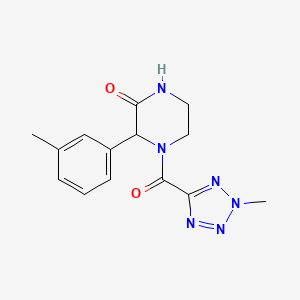
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines that are important for immune cell function. By inhibiting JAK3, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide reduces cytokine signaling and subsequent immune cell activation, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. This reduction in immune cell activation leads to a reduction in disease activity in patients with autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide in lab experiments is its selectivity for JAK3, which allows for specific inhibition of this target. However, a limitation of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
Future research on 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies may investigate the potential for combination therapy with other immunomodulatory agents to improve treatment outcomes. Finally, research may focus on the development of more selective JAK inhibitors with fewer off-target effects.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide involves several steps, starting with the reaction of 5-cyclopropylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to form the corresponding amide. The resulting compound is then reacted with 2-bromo-1-(1,2-thiazol-5-yl)ethanone to form 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In preclinical studies, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. In clinical trials, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-16(8-10-5-6-15-19-10)13(18)11-7-14-17(2)12(11)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGNDVFTJNCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)CC2=CC=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)


![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)